molecular formula C16H19NO4 B2783734 tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate CAS No. 1481631-51-9

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Cat. No.: B2783734
CAS No.: 1481631-51-9
M. Wt: 289.331
InChI Key: GCQVVLKDJOMDOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective synthetic routes. The use of commercially available starting materials and inexpensive reagents is preferred to ensure efficiency and economic viability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .

Scientific Research Applications

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of highly selective and potent inhibitors .

Properties

IUPAC Name

tert-butyl 4-formyl-5-methoxy-7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQVVLKDJOMDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 5-methoxy-7-methyl-4-(prop-1-en-1-yl)-1H-indole-1-carboxylate (0.29 g, 0.97 mmol) was dissolved in dioxane (7.27 mL) and water (2.4 mL) and 2,6-lutidine (0.23 mL, 1.94 mmol) was added followed by osmium tetroxide (0.24 mL, 0.019 mmol) and sodium periodate (0.83 g, 3.88 mmol) at 0° C. The reaction was removed from the ice bath and let stir at room temperature for 1 hour. The reaction was diluted with methylene chloride and water. The organic layer was separated, dried over sodium sulfate and then concentrated. The resulting residue was absorbed onto silica and then purified by silica gel flash chromatography (0-50% ethyl acetate/heptanes) to provide the title compound. MS (ESI+) m/z 290.1 (M+H).
Name
tert-Butyl 5-methoxy-7-methyl-4-(prop-1-en-1-yl)-1H-indole-1-carboxylate
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
7.27 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
catalyst
Reaction Step Three

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